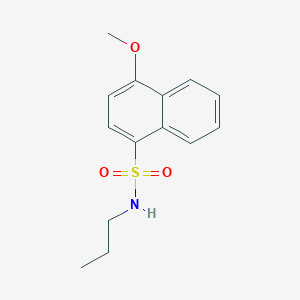

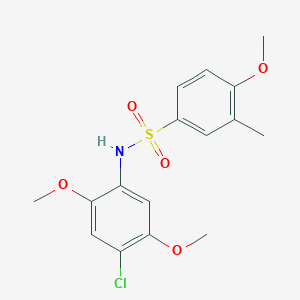

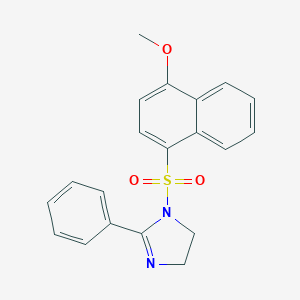

4-甲氧基-N-丙基萘-1-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-methoxy-N-propylnaphthalene-1-sulfonamide, also known as MPNS, is a sulfonamide compound that has been widely studied for its potential use in scientific research. This compound has been found to have several unique properties that make it a valuable tool in various fields of research, including biochemistry, pharmacology, and neuroscience. In

科学研究应用

有机合成和化学性质

磺酰胺衍生物在有机合成中至关重要,由于其化学稳定性和反应性,提供了广泛的应用。例如,Hayun 等人(2012 年)通过喹唑啉酮衍生物与氯磺酸反应合成了一种化合物,然后酰胺化,展示了磺酰胺在创建具有潜在药用应用的复杂分子中的用途 (Hayun 等人,2012)。类似地,Kim 等人(2008 年)合成了用于燃料电池应用的梳状聚(亚芳基醚砜),说明了磺酰胺衍生物在开发具有高质子传导率的新材料中的作用,展示了它们在能源研究中的重要性 (Kim 等人,2008)。

生物医学应用

在生物医学领域,磺酰胺衍生物因其治疗潜力而受到探索。Pişkin 等人(2020 年)研究了用磺酰胺基取代的新型锌酞菁衍生物在癌症治疗中的光动力疗法 (PDT) 应用,突出了磺酰胺在开发具有高单线态氧量子产率的光敏剂中的作用 (Pişkin 等人,2020)。此外,Siddiqui 等人(2010 年)报道的磺酰胺衍生物的合成和抗惊厥活性评估,证明了它们在神经药理学中的潜力 (Siddiqui 等人,2010)。

环境和材料科学

磺酰胺在环境科学和材料工程中发挥着重要作用。Hattori 等人(1997 年)关于螯合辅助亲核芳香取代的研究重点介绍了磺酰胺基团如何影响有机分子的反应性,这对于设计环境友好的化学过程至关重要 (Hattori 等人,1997)。

作用机制

Target of Action

The primary targets of 4-methoxy-N-propylnaphthalene-1-sulfonamide are likely to be similar to those of other sulfonamide drugs, which include enzymes such as carbonic anhydrase and dihydropteroate synthetase . These enzymes play crucial roles in various physiological processes, including diuresis, glucose regulation, thyroid function, inflammation, and intraocular pressure regulation .

Mode of Action

Sulfonamides, including 4-methoxy-N-propylnaphthalene-1-sulfonamide, are known to inhibit their target enzymes by acting as competitive inhibitors . They mimic the natural substrates of these enzymes, binding to the active sites and preventing the substrates from interacting with the enzymes. This inhibition disrupts the normal biochemical processes mediated by these enzymes .

Biochemical Pathways

The inhibition of carbonic anhydrase and dihydropteroate synthetase by sulfonamides affects several biochemical pathways. For instance, the inhibition of carbonic anhydrase can disrupt the reabsorption of bicarbonate ions in the kidneys, leading to increased diuresis . The inhibition of dihydropteroate synthetase interferes with the synthesis of folic acid, a vital cofactor for various enzymatic reactions in the cell .

Pharmacokinetics

These properties influence the bioavailability of the drug, determining the concentration of the drug that reaches the target sites to exert its therapeutic effects .

Result of Action

The result of the action of 4-methoxy-N-propylnaphthalene-1-sulfonamide is the disruption of normal cellular processes due to the inhibition of target enzymes. This can lead to various physiological effects depending on the specific enzymes inhibited. For instance, inhibition of carbonic anhydrase can lead to diuresis, while inhibition of dihydropteroate synthetase can have antibacterial effects by inhibiting bacterial growth .

Action Environment

The action, efficacy, and stability of 4-methoxy-N-propylnaphthalene-1-sulfonamide can be influenced by various environmental factors. These may include the pH of the environment, the presence of other drugs or substances that can interact with the drug, and the individual’s health status. For instance, certain medical conditions or genetic factors can affect drug metabolism and excretion, thereby influencing the drug’s efficacy and potential side effects .

属性

IUPAC Name |

4-methoxy-N-propylnaphthalene-1-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3S/c1-3-10-15-19(16,17)14-9-8-13(18-2)11-6-4-5-7-12(11)14/h4-9,15H,3,10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUZXKEDJUWXBBO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNS(=O)(=O)C1=CC=C(C2=CC=CC=C21)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,4-Bis[(4-methoxy-2,3-dimethylphenyl)sulfonyl]-2-methylpiperazine](/img/structure/B497491.png)

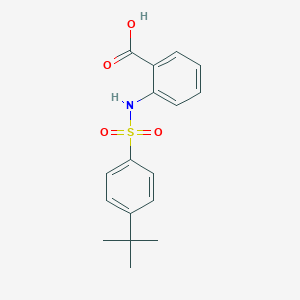

![3-({[2-Methoxy-5-(methylethyl)phenyl]sulfonyl}amino)benzoic acid](/img/structure/B497498.png)

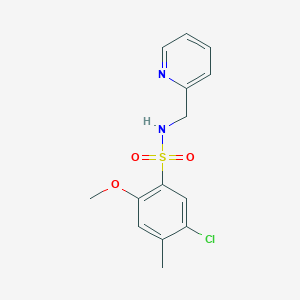

![2-{[(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B497500.png)

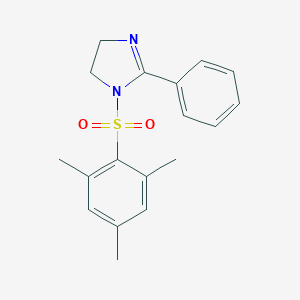

![1-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]-2-phenyl-4,5-dihydro-1H-imidazole](/img/structure/B497505.png)

![1-[(4-fluoro-3-methylphenyl)sulfonyl]-2-phenyl-4,5-dihydro-1H-imidazole](/img/structure/B497513.png)